DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazepam binding inhibitor fragment (human) is a peptide that binds to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This interaction modulates the activity of these receptors, which are crucial for inhibitory neurotransmission in the brain. The compound is involved in various physiological processes, including neurogenesis and modulation of seizure susceptibility .
准备方法
The synthesis of diazepam binding inhibitor fragment (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale solid-phase peptide synthesis with automated synthesizers to ensure high yield and purity .
化学反应分析
Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
科学研究应用
Diazepam binding inhibitor fragment (human) has several scientific research applications:
Neurobiology: It is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in neurogenesis and seizure susceptibility.
Pharmacology: The compound helps in understanding the mechanisms of action of benzodiazepines and their endogenous modulators.
Medicine: Research on this peptide contributes to the development of new therapeutic agents for neurological disorders, including epilepsy and anxiety
作用机制
The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .
相似化合物的比较
Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:
Neuropeptide Y: Modulates anxiety and stress responses.
Somatostatin: Inhibits the release of various neurotransmitters and hormones.
Cholecystokinin: Involved in anxiety and pain modulation.
Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .
属性
CAS 编号 |
104360-70-5 |
---|---|
分子式 |
C91H148N26O32S |
分子量 |
2150.37 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。